molecular formula C16H17N5O3S B2616563 8-((3-(1H-1,2,3-triazol-1-yl)azetidin-1-yl)sulfonyl)-5,6-dihydro-1H-pyrrolo[3,2,1-ij]quinolin-4(2H)-one CAS No. 2034523-28-7

8-((3-(1H-1,2,3-triazol-1-yl)azetidin-1-yl)sulfonyl)-5,6-dihydro-1H-pyrrolo[3,2,1-ij]quinolin-4(2H)-one

Cat. No. B2616563
CAS RN: 2034523-28-7
M. Wt: 359.4
InChI Key: GXHHDTWPQKAODB-UHFFFAOYSA-N
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Description

The compound “8-((3-(1H-1,2,3-triazol-1-yl)azetidin-1-yl)sulfonyl)-5,6-dihydro-1H-pyrrolo[3,2,1-ij]quinolin-4(2H)-one” is a complex organic molecule. It contains several functional groups, including a 1,2,3-triazole ring, an azetidine ring, a sulfonyl group, and a pyrrolo[3,2,1-ij]quinolin-4(2H)-one moiety .


Synthesis Analysis

The synthesis of similar compounds often involves the use of click chemistry, a type of chemical reaction that joins small units together in a wide variety of ways . In particular, the 1,2,3-triazole ring can be formed using a copper-catalyzed azide-alkyne cycloaddition . The azetidine ring can be formed using a cycloaddition strategy .


Molecular Structure Analysis

The molecular structure of this compound can be confirmed by various spectroscopic techniques such as IR, 1H-NMR, and Mass spectroscopy . The presence of the 1,2,4-triazole ring can be confirmed by two singlet peaks in the 1H-NMR spectrum .


Chemical Reactions Analysis

The chemical reactions involving this compound are likely to be influenced by the presence of the 1,2,3-triazole and azetidine rings, as well as the sulfonyl and pyrrolo[3,2,1-ij]quinolin-4(2H)-one moieties .


Physical And Chemical Properties Analysis

The physical and chemical properties of similar compounds have been reported. For example, they are thermally stable, with decomposition onset temperatures ranging from 147–228 °C . They also exhibit acceptable densities (1.77–1.80 g cm−3) and optimal oxygen balance .

Scientific Research Applications

Synthesis Methods

Researchers have developed various methods for the synthesis of complex organic compounds, including pyrroles and quinolines, which are structurally related to the compound . For instance, Miura et al. (2013) demonstrated the regiocontrolled synthesis of polysubstituted pyrroles starting from terminal alkynes, sulfonyl azides, and allenes, using nickel(0) catalysis. This method efficiently produces isopyrroles, which are further converted to polysubstituted pyrroles through double bond transposition and Alder-ene reactions (Miura, Hiraga, Biyajima, Nakamuro, & Murakami, 2013). Similarly, Nanjappa et al. (2015) described the synthesis of novel pyrrolo[1,2-a]quinoline derivatives showing antioxidant and antiproliferative properties, utilizing 4-(1,3-dioxolan-2-yl)quinoline and different phenacyl bromides in a two-step process (Nanjappa, Hanumanthappa, Nagendrappa, Ganapathy, Shruthi, More, Jose, Sowmya, & Kulkarni, 2015).

Biological Applications

The synthesized compounds exhibit significant biological activities. For example, compounds with pyrrolo[1,2-a]quinoline structures were found to have antimicrobial, antiproliferative, and antioxidant properties. The study by Nanjappa et al. (2015) highlighted one compound with excellent scavenging activity and another demonstrating good antiproliferative activity as an inhibitor of epidermal growth factor receptor (EGFR) tyrosine kinase. These findings indicate the potential of such compounds in the development of new therapeutic agents targeting specific biological pathways (Nanjappa et al., 2015).

Mechanism of Action

Safety and Hazards

The safety of similar compounds has been evaluated on MRC-5, a normal cell line . Most of the synthesized compounds have proper selectivity against normal and cytotoxic cancerous cell lines .

Future Directions

The future directions for research on this compound could involve further exploration of its potential biological activities. Given the promising results seen with similar compounds, it would be interesting to investigate its potential as an anticancer agent . Additionally, further studies could be conducted to understand the mechanism and binding modes of these derivatives in the binding pocket of potential targets .

properties

IUPAC Name

6-[3-(triazol-1-yl)azetidin-1-yl]sulfonyl-1-azatricyclo[6.3.1.04,12]dodeca-4,6,8(12)-trien-11-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H17N5O3S/c22-15-2-1-11-7-14(8-12-3-5-20(15)16(11)12)25(23,24)19-9-13(10-19)21-6-4-17-18-21/h4,6-8,13H,1-3,5,9-10H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GXHHDTWPQKAODB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(=O)N2CCC3=CC(=CC1=C32)S(=O)(=O)N4CC(C4)N5C=CN=N5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H17N5O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

359.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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